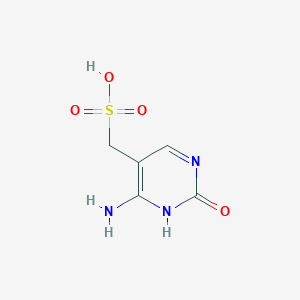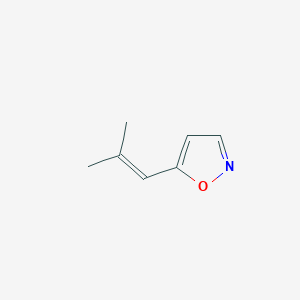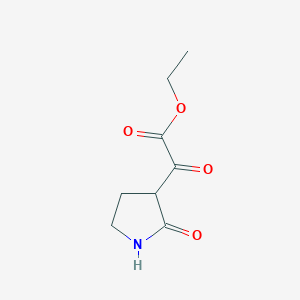
(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid is a chemical compound with the molecular formula C5H7N3O4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid typically involves the reaction of appropriate pyrimidine derivatives with methanesulfonic acid. One common method involves the use of 2,4-diamino-6-oxo-1,6-dihydropyrimidine as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes involved in pyrimidine metabolism, thereby affecting various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes such as dihydrofolate reductase and thymidylate synthase .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-oxo-1,6-dihydropyrimidine: A precursor in the synthesis of (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid.
6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives: These compounds have similar structural features and are used in antimicrobial research.
Uniqueness
This compound is unique due to its methanesulfonic acid moiety, which imparts specific chemical properties such as increased solubility and reactivity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
62374-22-5 |
|---|---|
Fórmula molecular |
C5H7N3O4S |
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
(6-amino-2-oxo-1H-pyrimidin-5-yl)methanesulfonic acid |
InChI |
InChI=1S/C5H7N3O4S/c6-4-3(2-13(10,11)12)1-7-5(9)8-4/h1H,2H2,(H,10,11,12)(H3,6,7,8,9) |
Clave InChI |
OLUYWMVGRHDJAE-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)NC(=C1CS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one](/img/structure/B12917414.png)

![2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B12917422.png)
![6-[2-(Methylsulfanyl)ethyl]-7H-purine](/img/structure/B12917423.png)


![1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12917433.png)






![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)
